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Compound of Interest

Compound Name: Estrogen receptor modulator 12

Cat. No.: B15493156

Compound 1a-(R) is the R-enantiomer of a racemic spiropyrazolopyridone compound identified
as a potent inhibitor of Dengue Virus, specifically targeting the non-structural protein 4B
(NS4B), a key component of the viral replication complex.[1]

Quantitative Biological Activity

The in vitro antiviral activity and physicochemical properties of Compound la-(R) and its S-
enantiomer have been characterized, demonstrating significant stereoselectivity in its biological

function.
Selectivit
Compoun
d Target Assay ECso (nM) CCso (nM) vy Index Ref
(SI)
Plague
la-(R) DENV-2 12 >1,000 >83 [1]
Assay
Plaque
1b-(S) DENV-2 >1,000 >1,000 - [1]
Assay

Table 1: Antiviral activity of Compound 1a-(R) and its enantiomer 1b-(S) against Dengue Virus
serotype 2 (DENV-2) in A549 cells.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15493156?utm_src=pdf-interest
https://journals.asm.org/doi/10.1128/jvi.00855-15
https://journals.asm.org/doi/10.1128/jvi.00855-15
https://journals.asm.org/doi/10.1128/jvi.00855-15
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15493156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Compound 1a-(R)
Aqueous Solubility 11 uM
logP 4.9

Table 2: Physicochemical properties of Compound 1a-(R).[1]

Experimental Protocols & Methodologies
Antiviral Activity (Plaque Assay)

This assay quantifies the amount of infectious virus particles following treatment with the
compound.

o Cell Seeding: A549 cells (human lung adenocarcinoma) are seeded in appropriate culture
plates.

« Infection: Cells are infected with DENV-2 (New Guinea C strain) at a multiplicity of infection
(MOI) of 0.5.

e Compound Treatment: Simultaneously with infection, cells are treated with 2-fold serial
dilutions of the test compounds (e.g., Compound 1a-(R)). A DMSO control (0.5%) is run in
parallel.

e [ncubation: The infected and treated cells are incubated at 37°C for 48 hours.
e Harvesting: After incubation, the cell culture supernatants are harvested.

» Quantification: Viral titers in the supernatants are determined via a standard plaque assay on
a suitable cell line (e.g., Vero cells).

o Data Analysis: The 50% effective concentration (ECso) is calculated by plotting the logarithm
of the viral titers against the compound concentrations.[1]

Cell Viability Assay

This assay is performed to determine the cytotoxicity of the compound.
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o Cell Treatment: A549 cells are treated with various concentrations of the test compound.
¢ Incubation: Cells are incubated for the same duration as the antiviral assay (48 hours).

o Measurement: Cell viability is measured using standard methods, such as those based on
metabolic activity (e.g., MTT, MTS) or cell membrane integrity.

o Data Analysis: The 50% cytotoxic concentration (CCso) is calculated from the dose-response
curve.[1]

Resistance Analysis

Resistance studies identified that a specific mutation in the viral NS4B protein confers
resistance to the compound.

e Virus Passaging: DENV-2 is passaged in the presence of sub-optimal concentrations of
Compound 1a-(R).

» Resistant Clone Selection: Viral clones capable of replicating in the presence of the
compound are selected and plague-purified.

e Genomic Sequencing: The genome of the resistant virus is sequenced to identify mutations
not present in the wild-type virus.

» Confirmation: The identified mutation (e.g., at amino acid 63 of NS4B) is introduced into a
wild-type infectious clone to confirm that this specific mutation is responsible for the
resistance phenotype.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the compound's mechanism of
action.
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Caption: Experimental workflow for determining the in vitro antiviral ECso of Compound 1a-(R).
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>83-fold difference
in potency

Caption: Stereoselectivity of Compound 1, with the R-enantiomer (1a) being significantly more

potent.
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Caption: Proposed mechanism of action where Compound 1a-(R) inhibits the DENV NS4B
protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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